Cyclobutanecarboxylic acid, morpholide
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Description
Cyclobutanecarboxylic acid, morpholide is a chemical compound with the formula C9H15NO2 . It is related to Cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . This compound is a colorless nonvolatile liquid .
Molecular Structure Analysis
The molecular weight of this compound is 169.2209 . The IUPAC Standard InChI is InChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2 .Scientific Research Applications
Polymerization and Material Science
The ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutene derivatives, including carboxylate esters and carboxamides, has been explored. Specifically, the secondary amides of 1-cyclobutenecarboxylic acid undergo polymerization, yielding translationally invariant polymers. This research highlights the potential application of cyclobutanecarboxylic acid derivatives in polymer science, emphasizing their reactivity and the resulting material properties (Song et al., 2010).
Enantioselective Synthesis
Cyclobutanecarboxylic acid derivatives have been utilized in Pd(II)-catalyzed cross-coupling reactions with arylboron reagents, facilitated by chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. This method provides an approach to enantioselectively synthesize cyclobutanecarboxylates containing α-chiral quaternary stereocenters, indicating the significance of cyclobutanecarboxylic acid derivatives in creating stereochemically complex molecules (Xiao et al., 2014).
Medicinal Chemistry
Cyclobutanecarboxylic acid derivatives, such as cyclobutanes, are increasingly incorporated in medicinal chemistry due to their unique structural properties. These derivatives contribute to drug candidates by improving factors like metabolic stability, preventing isomerization, and inducing conformational restriction. The unique structure of the cyclobutane ring offers chemical inertness despite high strain, making these compounds valuable in drug design and development (Van der Kolk et al., 2022).
Catalysis and Organic Synthesis
Cyclobutanecarboxylic acid derivatives are involved in innovative catalytic processes. For instance, (2-bromophenyl)thioacetic acid morpholide undergoes cyclization in the presence of copper(II) chloride, leading to the formation of a complex, which is significant in organic synthesis. The formation of this complex and the subsequent synthesis steps highlight the utility of morpholide derivatives in catalysis and organic synthesis (Petrov et al., 2020).
Properties
IUPAC Name |
cyclobutyl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUTTGUBWLOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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